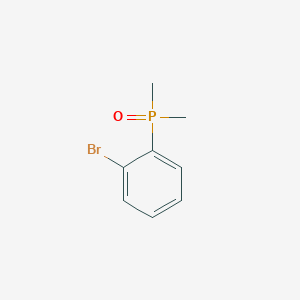

(2-Bromophenyl)dimethylphosphine oxide

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-2-dimethylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEGZFCMBWOUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-85-8 | |

| Record name | 1-bromo-2-(dimethylphosphoryl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Method

This method is widely used for synthesizing (2-Bromophenyl)dimethylphosphine oxide due to its efficiency and selectivity.

- React 2-iodoaniline or 2-bromoiodobenzene derivatives with dimethylphosphine oxide.

- Use potassium phosphate as a base.

- Employ palladium acetate as the catalyst along with a bidentate phosphine ligand such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

- Conduct the reaction in N,N-dimethylformamide (DMF) or a DMF/water mixture.

- Heat the mixture at 110–150 °C under an inert nitrogen atmosphere for about 3 hours.

- Yields typically range from 79% to 80%.

- The product is isolated by solvent evaporation, aqueous workup, and column chromatography using ethyl acetate/methanol mixtures.

- This method provides high purity and good scalability.

| Parameter | Details |

|---|---|

| Starting materials | 2-iodoaniline, dimethylphosphine oxide |

| Catalyst | Palladium acetate (Pd(OAc)2) |

| Ligand | Xantphos |

| Base | Potassium phosphate (K3PO4) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 110–150 °C |

| Reaction time | 3 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | ~80% |

| Purification | Column chromatography (EtOAc/MeOH 10:1) |

This method is well-documented and considered authoritative for preparing arylphosphine oxides, including this compound.

Grignard Reagent Route

An alternative classical approach involves the formation of a Grignard reagent from 2-bromobenzene derivatives followed by reaction with phosphorus trichloride (PCl3) and subsequent oxidation.

- Preparation of 2-bromophenylmagnesium halide by reacting 2-bromobromobenzene with magnesium in an ether solvent (e.g., diethyl ether or tetrahydrofuran).

- Addition of phosphorus trichloride to the Grignard reagent to form the corresponding phosphine intermediate.

- Hydrolysis and oxidation of the phosphine intermediate with hydrogen peroxide (H2O2) to yield the phosphine oxide.

Reaction conditions and yields from related trialkylphosphine oxides synthesis:

| Step | Conditions and Notes | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard formation | Magnesium strips in ether or THF, reflux 2–20 hours | - | - |

| Reaction with PCl3 | Dropwise addition, stirring at room temperature 2–8 hours | - | - |

| Hydrolysis with H2SO4 | Acidic aqueous workup | - | - |

| Oxidation with H2O2 | 40–80 °C for 3–15 hours | 65–75 | 84–89 |

This method is more classical and involves multiple steps with careful control of moisture and temperature. It is effective for synthesizing phosphine oxides but may be less selective and more labor-intensive than palladium-catalyzed methods.

Quaternization and Wittig Reaction Approach

Recent research has introduced a two-step synthetic route involving:

- Quaternization of tertiary diphenylphosphines with aryl bromides (including 2-bromophenyl derivatives) under nickel catalysis or metal-free conditions.

- Subsequent Wittig reactions of the resulting phosphonium salts with aldehydes to yield aryldiphenylphosphine oxides.

This method is particularly useful for accessing phosphine oxides that are challenging to synthesize by direct hydrolysis of phosphonium salts.

- Quaternization yields vary between 48% and 90%.

- Wittig reaction yields range from 27% to 90%.

- This approach tolerates a variety of functional groups, including electron-deficient aryl groups.

- The mechanism involves ligand coupling and migration steps, which have been elucidated by NMR and mass spectrometry studies.

While this method is more complex and less direct, it offers synthetic versatility for functionalized phosphine oxides.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-catalyzed cross-coupling | 2-iodoaniline + dimethylphosphine oxide, Pd(OAc)2, Xantphos, K3PO4, DMF, 110–150 °C | ~80 | High yield, mild conditions, scalable | Requires expensive catalysts |

| Grignard reagent route | Mg, ether/THF, PCl3, H2O2, acidic workup | 65–75 | Classical, well-established | Multi-step, moisture sensitive |

| Quaternization + Wittig reaction | Tertiary phosphine + aryl bromide, Ni catalyst or metal-free, followed by Wittig reaction | 27–90 | Functional group tolerance, versatile | More complex, multi-step |

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromophenyl)dimethylphosphine oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced to form phosphines with lower oxidation states.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted phenylphosphine oxides .

Wissenschaftliche Forschungsanwendungen

(2-Bromophenyl)dimethylphosphine oxide has several applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The bromine atom also plays a role in the compound’s reactivity, allowing for further functionalization and modification .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Phosphine oxides with aryl substituents vary significantly in their electronic and steric profiles based on substituent position and identity. Key comparisons include:

Key Observations :

- Steric Effects : Bulky substituents (e.g., t-butyl in JohnPhos) increase steric hindrance, affecting catalytic activity in metal-mediated reactions. The bromine in this compound may similarly hinder certain reactions while enabling halogen-specific interactions .

- Medicinal Chemistry : DMPO groups in drugs like brigatinib improve metabolic stability and solubility compared to sulfone or carbonyl analogs .

Biologische Aktivität

(2-Bromophenyl)dimethylphosphine oxide (CAS No. 60398-85-8) is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHBrNOP

Molecular Weight: 246.07 g/mol

Appearance: Colorless to light yellow liquid

Solubility: Soluble in organic solvents such as dichloromethane and chloroform.

The presence of the bromine atom in the phenyl group enhances the electrophilic character of the compound, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest: The compound can halt the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology: Disk diffusion method was employed to assess inhibition zones.

- Results: The compound exhibited significant inhibition zones (15 mm for S. aureus and 12 mm for E. coli), indicating strong antimicrobial properties.

-

Anticancer Activity Assessment

- Objective: To investigate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results: A dose-dependent reduction in cell viability was observed, with an IC50 value of 25 µM, suggesting potent anticancer activity.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Methodology | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | Disk diffusion | Inhibition zone: 15 mm |

| Antimicrobial | E. coli | Disk diffusion | Inhibition zone: 12 mm |

| Anticancer | MCF-7 | MTT assay | IC50: 25 µM |

Q & A

Q. What are the optimal synthetic routes for (2-bromophenyl)dimethylphosphine oxide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of arylphosphine oxides like this compound often involves palladium-catalyzed cross-coupling reactions. For example:

- Pd-Catalyzed Coupling: Bromoarenes react with dimethylphosphine oxide under catalysis by Pd₂(dba)₃/Xantphos, with optimized yields (up to 85%) achieved in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Key Variables: Solvent choice (DMF > THF), reaction time (12–24 hr), and ligand selection (Xantphos enhances regioselectivity) are critical. Side reactions, such as dehalogenation, are minimized by controlling temperature and avoiding excess base .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from related phosphine oxides?

Methodological Answer:

- ³¹P NMR: The phosphorus signal appears at δ 25–35 ppm, distinct from phosphonates (δ 15–25 ppm) or phosphates (δ 0–10 ppm) due to electron-withdrawing effects of the bromo substituent .

- IR Spectroscopy: Strong P=O stretching at 1150–1250 cm⁻¹; C-Br vibration at 550–600 cm⁻¹ confirms bromine presence .

- Mass Spectrometry: Molecular ion peak at m/z 231 (C₈H₁₀BrOP⁺) with fragmentation patterns showing loss of Br (Δ m/z 79) .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in coordination chemistry?

Methodological Answer: The bromine atom acts as an electron-withdrawing group, polarizing the phosphine oxide moiety:

- Electronic Effects: Bromine increases the Lewis acidity of phosphorus, enhancing its ability to coordinate with transition metals (e.g., Pd, Pt). This is critical in catalytic cycles for Suzuki-Miyaura couplings .

- Hydrogen-Bonding Capacity: The phosphine oxide’s P=O group serves as a hydrogen-bond acceptor, which stabilizes protein-ligand interactions in drug design (e.g., brigatinib’s binding to ALK kinase) .

Q. What strategies mitigate impurity formation during scale-up synthesis of this compound?

Methodological Answer: Common impurities include dehalogenated byproducts (e.g., phenyl-dimethylphosphine oxide) and oxidized species. Control measures:

- Process Optimization: Use degassed solvents to suppress oxidation; maintain inert atmosphere (N₂/Ar) during Pd-catalyzed steps .

- Chromatographic Purity: Reverse-phase HPLC with C18 columns (ACN/H₂O gradient) resolves brominated vs. non-brominated impurities .

- Crystallization: Recrystallization from ethanol/water (7:3 v/v) removes polar impurities, achieving >99.5% purity .

Q. How does this compound compare to other arylphosphine oxides in medicinal chemistry applications?

Methodological Answer:

- Solubility & Bioavailability: The bromine atom increases lipophilicity (logP = 1.8) compared to non-halogenated analogs (logP = 0.9), improving membrane permeability but requiring formulation optimization for aqueous solubility .

- Target Engagement: Bromine’s steric bulk and electronic effects enhance selectivity for hydrophobic binding pockets in kinases (e.g., ALK, EGFR), as demonstrated in brigatinib analogs .

Q. What computational methods predict the conformational stability of this compound in solution?

Methodological Answer:

- DFT Calculations: B3LYP/6-311+G(d,p) models reveal a twisted conformation (dihedral angle: 45° between phenyl and P=O groups) due to steric hindrance from bromine .

- MD Simulations: Explicit solvent models (water, DMSO) predict aggregation tendencies at high concentrations, correlating with experimental precipitation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.